molecular formula C19H36ClNO3 B2719675 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE CAS No. 1212396-30-9

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2719675
CAS No.: 1212396-30-9
M. Wt: 361.95
InChI Key: MVQGLYIUGSSVEJ-UHFFFAOYSA-N
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Description

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a bicyclic heptane structure, and a propanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps, including the formation of the morpholine ring, the bicyclic heptane structure, and the propanol moiety. Key steps may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of 2,6-dimethylamine with an appropriate diol or epoxide under acidic or basic conditions.

    Synthesis of the Bicyclic Heptane Structure: This involves the cyclization of a suitable precursor, often using a strong base or acid catalyst.

    Attachment of the Propanol Moiety: This step typically involves the reaction of the intermediate with an appropriate alcohol or alkoxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Strong acids or bases for cyclization and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol
  • 1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-amine
  • 1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-thiol

Uniqueness

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE stands out due to its unique combination of a morpholine ring, a bicyclic heptane structure, and a propanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO3.ClH/c1-13-9-20(10-14(2)23-13)11-16(21)12-22-17-8-15-6-7-19(17,5)18(15,3)4;/h13-17,21H,6-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQGLYIUGSSVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2CC3CCC2(C3(C)C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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